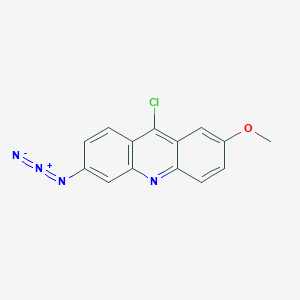
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of two chlorophenyl groups and a carbonitrile group adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with dicarbonyl compounds, followed by the introduction of chlorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives with different functional groups.
科学研究应用
4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- 4-Pyridazinecarbonitrile, 5,6-bis(4-chlorophenyl)-2,3-dihydro-3-oxo-
- 4-Pyridazinecarbonitrile, 5,6-bis(2-methylphenyl)-2,3-dihydro-3-oxo-
Uniqueness
The uniqueness of 4-Pyridazinecarbonitrile, 5,6-bis(2-chlorophenyl)-2,3-dihydro-3-oxo- lies in its specific substitution pattern and the presence of chlorophenyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
75643-44-6 |
|---|---|
分子式 |
C17H9Cl2N3O |
分子量 |
342.2 g/mol |
IUPAC 名称 |
3,4-bis(2-chlorophenyl)-6-oxo-1H-pyridazine-5-carbonitrile |
InChI |
InChI=1S/C17H9Cl2N3O/c18-13-7-3-1-5-10(13)15-12(9-20)17(23)22-21-16(15)11-6-2-4-8-14(11)19/h1-8H,(H,22,23) |
InChI 键 |
VMNDNKMFMBVFLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


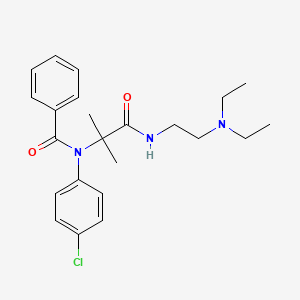
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)
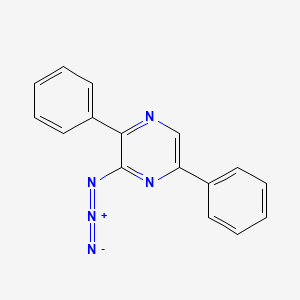
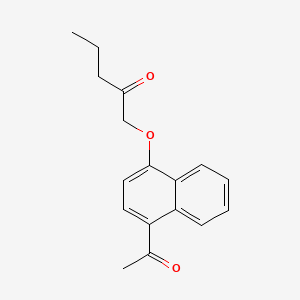
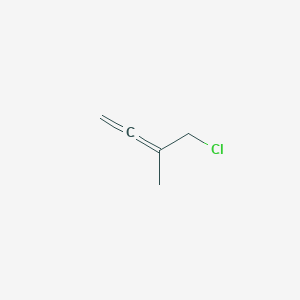
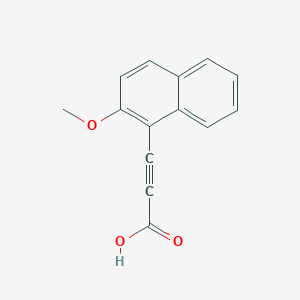

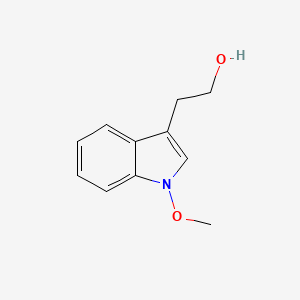
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

